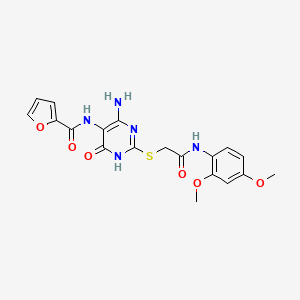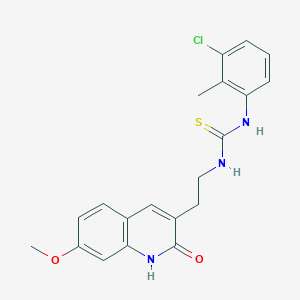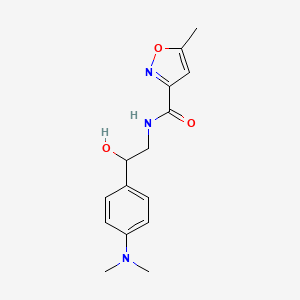
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-5-methylisoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-5-methylisoxazole-3-carboxamide” is an organic compound containing an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The compound also contains a dimethylamino group attached to a phenyl ring .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including Fourier Transform Infrared Spectroscopy (FTIR), Ultraviolet-Visible Spectroscopy (UV-Vis), and Nuclear Magnetic Resonance (NMR) .Chemical Reactions Analysis
The chemical reactivity of a compound is influenced by its functional groups. For instance, the isoxazole ring is known to participate in various chemical reactions, including nucleophilic and electrophilic substitutions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, boiling point, and stability, can be determined through various experimental methods .Applications De Recherche Scientifique
Tautomerism and Spectroscopy
Research into the tautomerism of heteroaromatic compounds, such as isoxazoles, has provided insights into their structural behavior. Studies show that compounds like 3,4-dimethyl-5-hydroxyisoxazole and various isoxazol-5-ones exist in multiple tautomeric forms depending on the solvent's polarity, indicating their complex chemical behavior and potential for diverse applications in scientific research (Boulton & Katritzky, 1961).
Enzymatic Inhibition for Disease Treatment
Isoxazoles, including those structurally related to N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-5-methylisoxazole-3-carboxamide, have been investigated for their inhibitory effects on enzymes like dihydroorotate dehydrogenase. This enzyme is crucial in pyrimidine de novo synthesis, impacting cell proliferation and immune function. The inhibition of this enzyme by isoxazoles has potential therapeutic applications in conditions such as rheumatoid arthritis and transplant rejection (Knecht & Löffler, 1998).
Synthesis and Biological Evaluation
The synthesis of new isoxazole derivatives and their subsequent biological evaluation have been areas of significant research interest. For example, compounds synthesized from reactions involving isoxazoles have shown promising anti-hepatic cancer and antimicrobial activities, highlighting the potential of these compounds in developing new therapeutic agents (Hassan et al., 2019).
Catalysis in Organic Synthesis
Isoxazole derivatives, including those structurally related to this compound, have been utilized as ligands in catalytic processes. For instance, they have been used to develop bimetallic composite catalysts for the Suzuki reaction in aqueous media, enabling the synthesis of heterobiaryls containing furyl and thienyl rings. This research opens up new pathways in the field of organic synthesis, offering more efficient and environmentally friendly methods for constructing complex molecules (Bumagin et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-10-8-13(17-21-10)15(20)16-9-14(19)11-4-6-12(7-5-11)18(2)3/h4-8,14,19H,9H2,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEKRGIIINGAEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Azabicyclo[2.2.2]octane-1-methanol hydrochloride](/img/structure/B2922851.png)

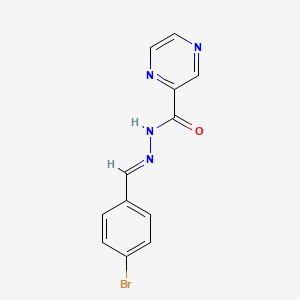
![5-(4-chlorophenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2922858.png)
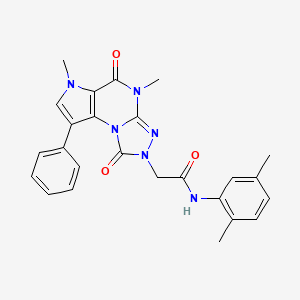
![(Z)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2922861.png)
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide](/img/structure/B2922862.png)

![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2922864.png)
![N-(2,4-difluorophenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2922868.png)

